REACTION_CXSMILES
|
[ClH:1].Cl.[CH3:3][C:4]1[NH:5][C:6]([CH3:37])=[C:7]([C:33]([O:35][CH3:36])=[O:34])[CH:8]([C:24]2[CH:29]=[CH:28][CH:27]=[C:26]([N+:30]([O-:32])=[O:31])[CH:25]=2)[C:9]=1[C:10]([O:12][CH2:13][C:14]([CH3:23])([CH3:22])[CH2:15][N:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1)=[O:11].C(N(CC)CC)C.[CH2:45]([Cl:48])[CH:46]=[CH2:47].Cl>O1CCCC1.C(OCC)C.C(O)C>[ClH:48].[ClH:1].[CH3:3][C:4]1[NH:5][C:6]([CH3:37])=[C:7]([C:33]([O:35][CH3:36])=[O:34])[CH:8]([C:24]2[CH:29]=[CH:28][CH:27]=[C:26]([N+:30]([O-:32])=[O:31])[CH:25]=2)[C:9]=1[C:10]([O:12][CH2:13][C:14]([CH3:22])([CH3:23])[CH2:15][N:16]1[CH2:17][CH2:18][N:19]([CH2:47][CH:46]=[CH2:45])[CH2:20][CH2:21]1)=[O:11] |f:0.1.2,9.10.11|
|
Name
|
3-(1-piperazinyl)-2,2-dimethylpropyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate dihydrochloride
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.CC=1NC(=C(C(C1C(=O)OCC(CN1CCNCC1)(C)C)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC)C
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.22 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred at 50° C. for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After evaporating the solvent
|
Type
|
CUSTOM
|
Details
|
the residue was purified by the chromatography method [20 g silica gel, eluted with ethyl acetate]
|
Type
|
CUSTOM
|
Details
|
to give 1.1 g of an oily substance
|
Type
|
CUSTOM
|
Details
|
the solid which separated
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
CUSTOM
|
Details
|
after which it was recrystallized from ethanol
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.CC=1NC(=C(C(C1C(=O)OCC(CN1CCN(CC1)CC=C)(C)C)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |